

A Technical Guide to Fmoc-Protected Aspartic Acid Derivatives

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Compound of Interest

Compound Name: *Fmoc-Asp-OH*

Cat. No.: *B1174217*

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This document provides essential physicochemical data and structural information for N- α -Fmoc-L-aspartic acid (**Fmoc-Asp-OH**) and its commonly used side-chain protected analogue, Fmoc-Asp(OtBu)-OH. This guide is intended for researchers and professionals in peptide synthesis and drug development, offering a concise reference for these critical building blocks.

Physicochemical Properties

The fundamental properties of Fmoc-protected aspartic acid are crucial for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and for analytical characterization. The molecular weight and formula for both the unprotected and the tert-butyl protected forms are summarized below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
N- α -Fmoc-L-aspartic acid (Fmoc-Asp-OH)	C ₁₉ H ₁₇ NO ₆	355.35[1]	119062-05-4[1][2]
N- α -Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH)	C ₂₃ H ₂₅ NO ₆	411.45[3][4][5]	71989-14-5[3][4][5]

Experimental Applications

General Use in Peptide Synthesis:

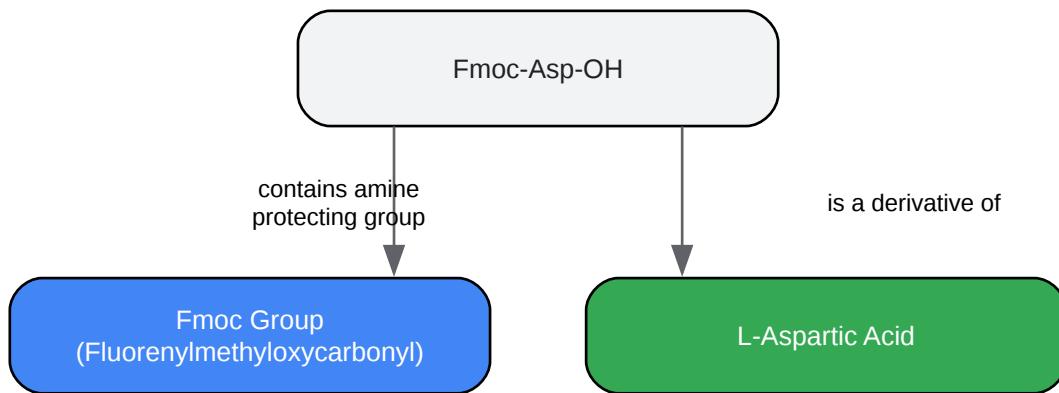
Fmoc-Asp-OH and its derivatives are fundamental reagents used in the Fmoc solid-phase peptide synthesis (SPPS) workflow. The Fmoc group serves as a temporary protecting group for the α -amine of the amino acid, which is cleaved under basic conditions (typically using piperidine) at each synthesis cycle to allow for the coupling of the next amino acid in the sequence.

Side-Chain Protection:

The carboxylic acid side chain of aspartic acid is reactive and can cause side reactions during peptide synthesis, such as chain branching. To prevent this, the side chain is typically protected. The tert-butyl (OtBu) group is a common protecting group for the β -carboxyl function of aspartic acid. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the solid support using reagents like trifluoroacetic acid (TFA).

Structural Relationships

The following diagram illustrates the molecular composition of **Fmoc-Asp-OH**, showing its constituent chemical groups. This visualization clarifies the relationship between the protecting group and the core amino acid.



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*Structural composition of **Fmoc-Asp-OH**.*

This guide serves as a foundational reference for utilizing **Fmoc-Asp-OH** and its protected derivatives in a laboratory setting. For detailed experimental protocols, researchers should consult established literature and standard operating procedures for peptide synthesis.

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